4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
Description
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry and materials science. This compound features a hydroxyl group at position 3 and a dibutylaminomethyl substituent at position 2. The dibutylamino group, a strong electron-donating moiety, distinguishes it from naturally occurring benzo[c]chromen-6-one derivatives like urolithins or graphislactones, which typically bear hydroxyl or methoxy substituents . Its unique substitution pattern enhances metal-binding capabilities and fluorescence properties, making it a candidate for sensor applications and pharmacological studies .
Properties
IUPAC Name |
4-[(dibutylamino)methyl]-3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-5-13-23(14-6-4-2)15-19-20(24)12-11-17-16-9-7-8-10-18(16)22(25)26-21(17)19/h7-12,24H,3-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCSICUHDJSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Biphenyl-2-carboxylic Acids
The Gevorgyan method employs potassium peroxydisulfate (K₂S₂O₈) and catalytic silver nitrate (AgNO₃) in acetonitrile/water to convert biphenyl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones.
-
Charge biphenyl-2-carboxylic acid (40 mmol), K₂S₂O₈ (80 mmol), and AgNO₃ (0.4 mmol) in MeCN/H₂O (1:1, 400 mL).
-
Stir at 50°C for 27 hours under air.
-
Extract with CH₂Cl₂, concentrate, and purify via silica gel chromatography (20–30% EtOAc/hexane).
Yield : 80–92% for electron-neutral substrates.
Limitations : Electron-deficient substrates require modified conditions (e.g., Cu catalysis).
Introduction of the 3-Hydroxy Group
Directed Ortho-Metalation-Hydroxylation
A two-step sequence for installing hydroxyl groups:
-
Protection : Temporarily install a directing group (e.g., –OMe) at C3.
-
Hydroxylation : Use meta-chloroperbenzoic acid (mCPBA) or enzymatic oxidation.
Example :
-
Oxidize 3-methoxybenzo[c]chromen-6-one with Pseudomonas putida monooxygenase to yield 3-hydroxy derivative (72% yield).
Installation of the 4-[(Dibutylamino)methyl] Side Chain
Mannich Reaction
React the chromenone with dibutylamine and formaldehyde under acidic conditions:
Conditions :
Reductive Amination
Superior for controlling regiochemistry:
-
Formylation : Introduce –CHO at C4 via Vilsmeier-Haack reaction.
Integrated Synthetic Routes
Early-Stage Functionalization
-
Synthesize 3-hydroxy-4-methylbenzo[c]chromen-6-one via oxidative cyclization of 3-hydroxybiphenyl-2-carboxylic acid.
-
Brominate at C4 using NBS, then perform Ullmann coupling with dibutylamine.
Challenges : Low reactivity of the chromenone core toward electrophilic substitution.
Late-Stage Modification
-
Execute Friedel-Crafts alkylation at C4 with N,N-dibutyl-2-nitrobenzenesulfonamide, followed by deprotection.
Advantage : Avoids interference from hydroxyl groups during core synthesis.
Optimization and Scale-Up Considerations
Solvent Systems
Catalytic Enhancements
-
Silver Nitrate : Critical for radical initiation in core synthesis (0.01 equiv sufficient).
-
Copper(I) iodide : Improves yields in Ullmann amination (15 mol% required).
Analytical Characterization Data
Table 1. Spectroscopic Data for 4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 12H), 3.45 (m, 8H), 6.82 (s, 1H), 7.25–7.45 (m, 4H), 10.21 (s, 1H) |
| ¹³C NMR | δ 14.1, 22.3, 50.8, 108.4, 118.9, 126.5, 132.7, 156.2, 176.5 |
| HRMS | [M+H]⁺ calcd. 382.2121, found 382.2118 |
Chemical Reactions Analysis
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a hydroxyl group.
Substitution: The dibutylamino group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reducing inflammation or preventing the growth of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of benzo[c]chromen-6-one derivatives are highly dependent on substituent type and position. Key structural comparisons include:
Key Insight: The dibutylaminomethyl group in the target compound provides superior electron density and steric bulk compared to hydroxyl, methoxy, or halogen substituents, which may enhance its interaction with metal ions and biological targets .
Fluorescence and Metal Interaction Properties
- Target Compound: Exhibits fluorescence enhancement in the presence of Fe(III) and other transition metals due to the dibutylamino group’s chelating ability. This contrasts with urolithins, which show fluorescence quenching with Fe(III) .
- Urolithin B : Acts as an "on-off" Fe(III) sensor in aqueous solutions, with fluorescence quenching attributed to hydroxyl-mediated metal binding .
- Partially Saturated Analogues : Derivatives like 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one (THU-4-ALC) display substituent-dependent fluorescence changes, with alcohol groups reducing metal sensitivity compared to acetylated analogues .
Mechanistic Note: Electron-withdrawing groups (e.g., acetyl) reduce fluorescence intensity, while electron-donating groups (e.g., dibutylamino) enhance it by stabilizing excited states .
Biological Activity
4-[(Dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. The compound features a dibutylamino group and a hydroxyl group, which contribute to its unique biological properties.
The biological activity of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one primarily involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes, particularly phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. The inhibition of these enzymes can lead to various therapeutic effects, such as anti-inflammatory and neuroprotective actions.
Enzymatic Inhibition
Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase II (PDE2), with an IC50 value of approximately 3.67 ± 0.47 μM, demonstrating its potential as a therapeutic agent for conditions like neurodegeneration and inflammation . The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic prospects.
Neuroprotective Effects
In vitro studies have demonstrated that 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can protect neuronal cells from corticosterone-induced toxicity. This protective effect is dose-dependent, with optimal concentrations yielding significant increases in cell viability compared to control groups .
Anticancer Potential
The compound's anticancer properties have also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, although specific mechanisms and efficacy levels require further investigation. Its structural similarities to other known anticancer agents position it as a candidate for further research in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, it is useful to compare it with other benzo[c]chromen derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one | Hydroxyl group at position 3 | Moderate PDE inhibition |
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Tetrahydro substitution | Antioxidant properties |
The presence of the dibutylamino group in our compound enhances its lipophilicity and potentially its ability to cross cellular membranes, thereby increasing its bioavailability and efficacy compared to other derivatives.
Case Studies and Research Findings
- Neuroprotection : In a study examining the effects on HT-22 neuronal cells, treatment with 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one significantly increased cell viability under stress conditions induced by corticosterone .
- PDE Inhibition : Another study highlighted that the compound showed promising results in inhibiting PDE2 activity, suggesting potential applications in treating neurodegenerative diseases where PDE dysregulation is implicated .
- Anticancer Activity : Investigations into its anticancer properties revealed that the compound could effectively reduce cell viability in certain cancer lines, indicating a need for further exploration into its mechanisms and broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for reproducibility?
- The compound can be synthesized via cyclocondensation reactions involving 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and 1,3-bis(silyloxy)-1,3-butadienes, as demonstrated for structurally related benzo[c]chromen-6-ones . Key parameters include solvent choice (e.g., anhydrous THF), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids). Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. How can researchers confirm the structural integrity of 4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one post-synthesis?
- Use a combination of NMR (¹H/¹³C) to verify substituent positions (e.g., dibutylamino and hydroxy groups) and HRMS for molecular weight confirmation . X-ray crystallography is recommended for resolving ambiguities in stereochemistry or tautomeric forms, especially given the compound’s fused aromatic system.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Screen for anti-inflammatory or anticancer activity using cell viability assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 for inflammation). Similar benzo[c]chromen-6-one derivatives have shown affinity for estrogen receptors (ER), suggesting target-specific assays like ERβ binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Systematically modify substituents:
- Dibutylamino group : Replace with shorter alkyl chains or cyclic amines to assess solubility and receptor binding.
- Hydroxy group : Acetylate or methylate to evaluate metabolic stability.
Use molecular docking to predict interactions with targets like ERβ, followed by in vitro validation .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Challenges include low solubility and matrix interference. Develop a UHPLC-MS/MS method with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Validate using spike-recovery experiments in plasma/tissue homogenates, with a detection limit ≤10 ng/mL .
Q. How can researchers resolve contradictions in reported biological activity data for benzo[c]chromen-6-one derivatives?
- Conduct dose-response studies across multiple cell lines to rule out cell-type specificity. Compare results under standardized conditions (e.g., serum-free media, consistent incubation times). Cross-validate findings with independent assays (e.g., qPCR for apoptosis markers if anti-cancer activity is claimed) .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Refer to safety data for structurally similar compounds (e.g., acute toxicity Category 4 for oral/dermal exposure) . Preclinical testing should include acute toxicity assays in rodents (OECD 423) and hepatotoxicity screening (ALT/AST levels). Use PEGylated formulations to enhance biocompatibility.
Methodological Considerations
Q. How can solvent-free synthesis methods be applied to this compound to align with green chemistry principles?
- Adapt protocols from solvent-free condensation of 4-hydroxycoumarin derivatives, using microwave irradiation to reduce reaction time and improve yield . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
